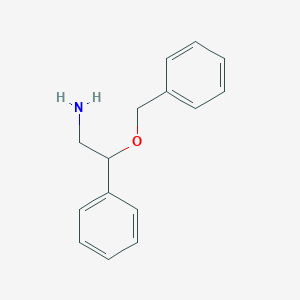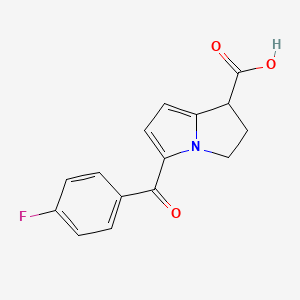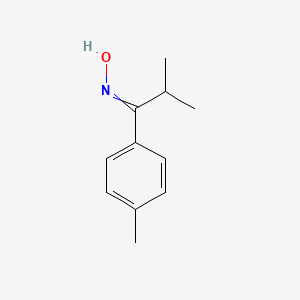![molecular formula C12H15NO2 B8320211 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate](/img/structure/B8320211.png)
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohepta[b]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate typically involves the reaction of cyclohepta[b]pyridine derivatives with acetic acid under specific conditions. One common method includes the use of organic solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester: This compound shares a similar core structure but includes additional functional groups that enhance its biological activity.
(9R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one: Another related compound used in the synthesis of CGRP antagonists.
Uniqueness
Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate |
InChI |
InChI=1S/C12H15NO2/c1-9(14)15-11-7-3-2-5-10-6-4-8-13-12(10)11/h4,6,8,11H,2-3,5,7H2,1H3 |
Clave InChI |
BPQUSAASPSNWKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCCCC2=C1N=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B8320130.png)





![3-Nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B8320171.png)
![1-(Chloromethyl)-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B8320178.png)






